2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
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Overview
Description
2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system combining pyrazole and pyrimidine rings, and is substituted with diphenyl groups and an ethoxyethanol moiety.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells.
Mode of Action
It can be inferred from related compounds that it may interact with its target, possibly atp synthase, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the energy production process within the cell.
Preparation Methods
The synthesis of 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol typically involves a multi-step process. One common method includes the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This reaction proceeds through a one-pot two-step regioselective synthetic strategy to form the desired pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion of reactants to the desired product.
Chemical Reactions Analysis
2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethanol moiety, where nucleophiles such as halides or amines can replace the ethoxy group, forming new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory and antitumor activities have been explored for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol include other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly affect their biological activities.
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: These derivatives have been studied for their anti-mycobacterial activity and exhibit potent inhibition of mycobacterial ATP synthase.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxyethanol moiety, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-[2-[(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-15-20(18-9-5-2-6-10-18)25-22-19(16-24-26(21)22)17-7-3-1-4-8-17/h1-10,15-16,23,27H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBTIFQBNNMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCOCCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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